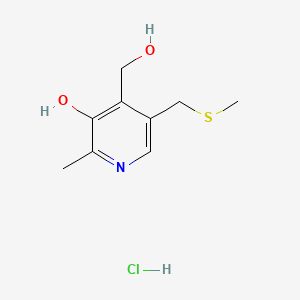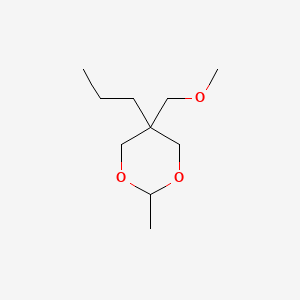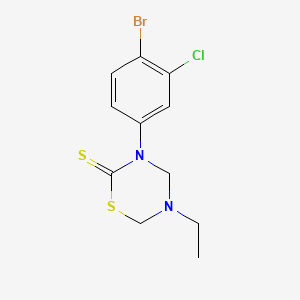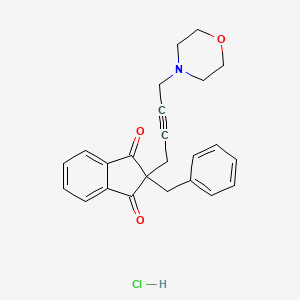
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride is a chemical compound with the molecular formula C24-H23-N-O3.Cl-H and a molecular weight of 409.94 . This compound is known for its unique structure, which includes an indandione core, a benzyl group, and a morpholino-butynyl side chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride typically involves the following steps:
Formation of the Indandione Core: The indandione core can be synthesized through a series of reactions starting from phthalic anhydride and benzene, followed by cyclization and oxidation steps.
Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholino-Butynyl Side Chain: The morpholino-butynyl side chain is attached through a nucleophilic substitution reaction, where the morpholine ring is reacted with a butynyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indandione core to dihydroindandione or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or morpholino-butynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroindandione derivatives. Substitution reactions can lead to a variety of substituted indandione compounds.
科学的研究の応用
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Indandione: The parent compound, which lacks the benzyl and morpholino-butynyl groups.
2-Benzyl-1,3-Indandione: A derivative with only the benzyl group attached.
2-(4-Morpholino-2-butynyl)-1,3-Indandione: A derivative with only the morpholino-butynyl group attached.
Uniqueness
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride is unique due to the presence of both the benzyl and morpholino-butynyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
22019-30-3 |
|---|---|
分子式 |
C24H24ClNO3 |
分子量 |
409.9 g/mol |
IUPAC名 |
2-benzyl-2-(4-morpholin-4-ylbut-2-ynyl)indene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H23NO3.ClH/c26-22-20-10-4-5-11-21(20)23(27)24(22,18-19-8-2-1-3-9-19)12-6-7-13-25-14-16-28-17-15-25;/h1-5,8-11H,12-18H2;1H |
InChIキー |
PKYPPFVWAAFVEN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC#CCC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


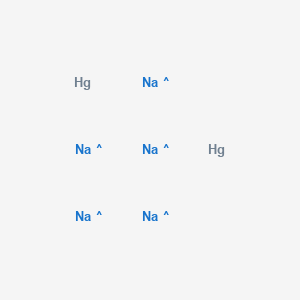
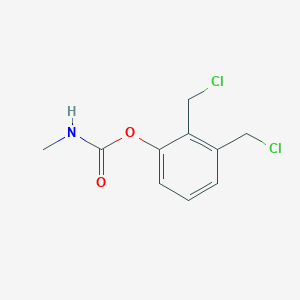
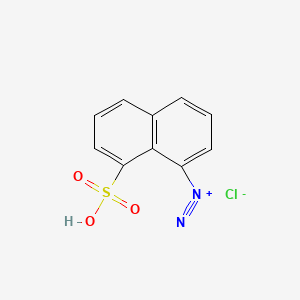
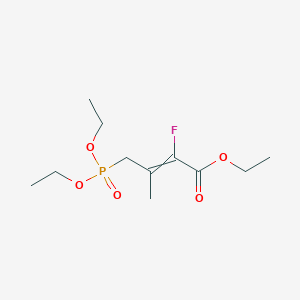
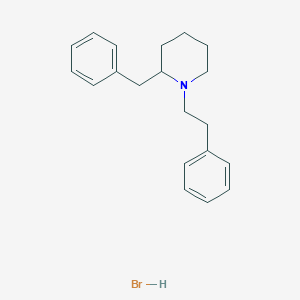
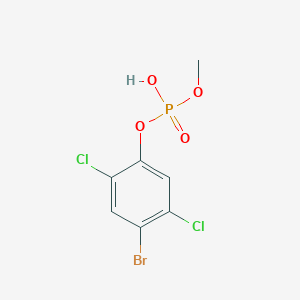
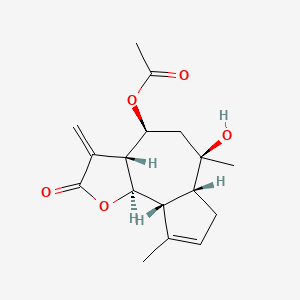
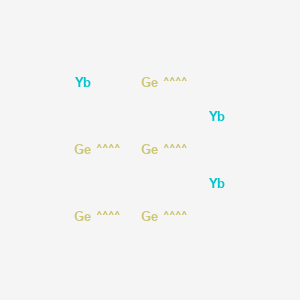
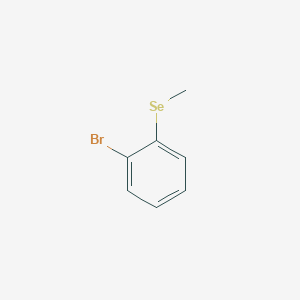
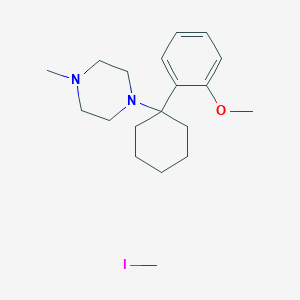
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
